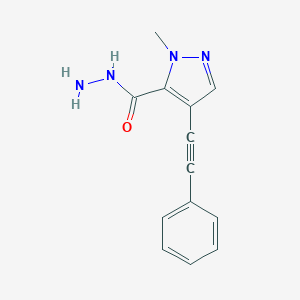
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazoles and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to exhibit antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide in lab experiments is its potential to exhibit various biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity, which may affect the validity of experimental results.
Orientations Futures
There are several future directions for research on 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a valuable compound for scientific research due to its potential to exhibit various biochemical and physiological effects. Its mechanism of action is not fully understood, but it has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. However, its potential toxicity is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential applications in disease treatment.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-4-(phenylethynyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The product obtained is a white crystalline solid with a high melting point.
Applications De Recherche Scientifique
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable compound for research in the fields of pharmacology, biochemistry, and molecular biology.
Propriétés
Numéro CAS |
87612-14-4 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-methyl-4-(2-phenylethynyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H12N4O/c1-17-12(13(18)16-14)11(9-15-17)8-7-10-5-3-2-4-6-10/h2-6,9H,14H2,1H3,(H,16,18) |
Clé InChI |
KVZAOAJIRSZWFE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
SMILES canonique |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



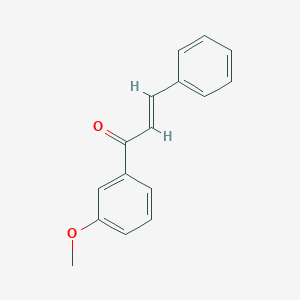
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)

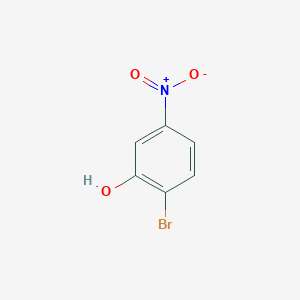
![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)


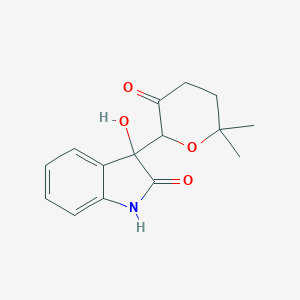

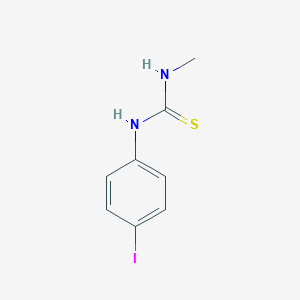
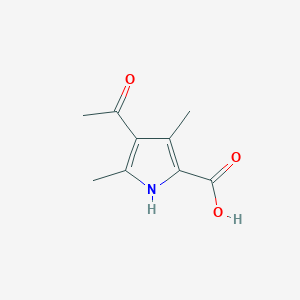
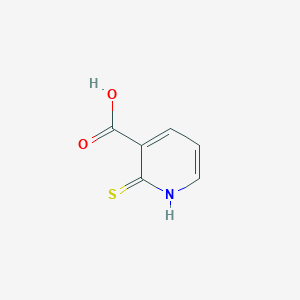

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)